molecular formula C14H14N2OS B2756441 2-((1H-indol-3-yl)thio)-N-(but-3-yn-1-yl)acetamide CAS No. 1351632-59-1

2-((1H-indol-3-yl)thio)-N-(but-3-yn-1-yl)acetamide

Cat. No.: B2756441
CAS No.: 1351632-59-1
M. Wt: 258.34
InChI Key: NZZVTJADPUOGEJ-UHFFFAOYSA-N
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Description

2-((1H-Indol-3-yl)thio)-N-(but-3-yn-1-yl)acetamide is a synthetic small molecule belonging to a class of 2-((indol-3-yl)thio)-N-benzyl-acetamides that have been identified as potent inhibitors of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) . The indole scaffold is a privileged structure in medicinal chemistry, known for its versatility and ability to interact with diverse biological targets . This compound is designed for research applications focused on developing novel antiviral therapeutics, particularly against coronaviruses. Key Research Applications: Antiviral Drug Discovery: Serves as a lead compound or chemical tool for investigating the replication mechanisms of SARS-CoV-2 and other RNA viruses . Mechanistic Studies: Used to explore the structure and function of the viral RdRp complex, a crucial enzyme with no human counterpart, making it a promising target for selective antiviral agents . Structure-Activity Relationship (SAR) Research: The incorporated but-3-yn-1-yl group provides a versatile handle for further chemical modification via click chemistry, facilitating the development of more potent or selective analogs . Mechanism of Action: This class of compounds functions by inhibiting SARS-CoV-2 RdRp, thereby disrupting the viral replication and transcription machinery. Related analogs have demonstrated the ability to potently inhibit RNA synthesis by the RdRp and diminish both plus- and minus-strand RNA levels in a cell-based reporter assay . The presence of the (indol-3-yl)thio)acetamide moiety is critical for this inhibitory activity. Research Value: Compounds based on the 2-((indol-3-yl)thio)acetamide scaffold represent a valuable avenue for antiviral research. Optimized derivatives have shown IC50 values in the low micromolar range, with activity comparable to the control drug remdesivir, and some exhibit strong inhibitory effects against human coronaviruses in vitro . This compound is intended for research use by qualified scientists in laboratory settings only.

Properties

IUPAC Name

N-but-3-ynyl-2-(1H-indol-3-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2OS/c1-2-3-8-15-14(17)10-18-13-9-16-12-7-5-4-6-11(12)13/h1,4-7,9,16H,3,8,10H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZZVTJADPUOGEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCNC(=O)CSC1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1H-indol-3-yl)thio)-N-(but-3-yn-1-yl)acetamide typically involves the following steps:

    Formation of the Indole-Thioether Intermediate: This step involves the reaction of 1H-indole-3-thiol with an appropriate alkylating agent to form the indole-thioether intermediate.

    Acetamide Formation: The indole-thioether intermediate is then reacted with an acylating agent, such as acetyl chloride, to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-((1H-indol-3-yl)thio)-N-(but-3-yn-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The acetamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitrated or halogenated indole derivatives.

Scientific Research Applications

Anticancer Properties

Numerous studies have investigated the anticancer potential of compounds related to 2-((1H-indol-3-yl)thio)-N-(but-3-yn-1-yl)acetamide. For instance, derivatives with similar structures have shown significant cytotoxicity against various cancer cell lines:

  • Study Findings : A study evaluating N-substituted indole derivatives indicated that these compounds exhibited potent anti-proliferative activity against human cancer cell lines, including HeLa (cervical cancer) and MCF7 (breast cancer), with IC50 values as low as 10.56 µM for certain derivatives .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of indole-based compounds. Compounds sharing structural similarities with this compound have demonstrated effectiveness against various pathogens:

  • Minimum Inhibitory Concentration (MIC) : Related compounds have shown MIC values around 256 µg/mL against Escherichia coli and Staphylococcus aureus, indicating promising antimicrobial activity.

Neuroprotective Effects

Indole derivatives are being explored for their neuroprotective properties, particularly in the context of neurodegenerative diseases:

  • Tau Aggregation Inhibition : Some derivatives have been identified as inhibitors of tau aggregation, which is crucial for the treatment of Alzheimer’s disease. These findings suggest that this compound could play a role in developing therapies for neurodegenerative disorders .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is vital for optimizing the efficacy of indole-based compounds. Modifications to the indole ring or substituents can significantly influence biological activity:

Modification TypeEffect on Activity
Indole substitutionEnhances anticancer potency
Thioether presenceImproves antimicrobial efficacy
Acetamide modificationsAlters neuroprotective properties

Case Studies

Several case studies have documented the synthesis and evaluation of related compounds:

  • Cytotoxicity Evaluation : A series of N-substituted indole derivatives were synthesized and tested for cytotoxicity in human cell lines, revealing significant anti-proliferative activity and apoptosis induction through caspase pathways .
  • Antimicrobial Testing : Compounds structurally similar to this compound were evaluated for their antimicrobial properties against clinical isolates, demonstrating effective inhibition against common pathogens.

Mechanism of Action

The mechanism of action of 2-((1H-indol-3-yl)thio)-N-(but-3-yn-1-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The indole ring is known for its ability to engage in π-π stacking and hydrogen bonding, which can be crucial for its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table compares 2-((1H-indol-3-yl)thio)-N-(but-3-yn-1-yl)acetamide with structurally related compounds from the evidence, highlighting substituent variations and their implications:

Compound Name / ID Substituents on Indole Acetamide Substituent (N-linked) Key Properties/Applications Reference
This compound (Target) None But-3-yn-1-yl Hypothesized to exhibit enhanced reactivity (via alkyne group) for click chemistry or targeted drug delivery. Potential bioactivity via indole-thioacetamide core. N/A
(R)-N-Methyl-2-(2-methyl-1H-indol-3-yl)-2-(((2-nitrophenyl)thio)amino)acetamide () 2-methyl N-methyl, 2-nitrophenylthio High melting points (159–187°C), enantioselective synthesis confirmed by NMR, IR, and HPLC. Studied for peptide modifications .
N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide () 5-methyl-triazinoindole 4-bromophenyl 95% purity; bromine enhances halogen bonding and potential anticancer activity .
(S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide (–7) None Chiral 1-phenylethyl Crystallized in orthorhombic system (P2₁2₁2₁). Chiral center enables enantioselective applications .
2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-[5-nitrothiazol-2-yl]acetamide () Oxadiazole-indole hybrid 5-nitrothiazolyl Melting point 234°C; demonstrated anticancer activity against A549, HCT116, and Jurkat cells .

Physicochemical Properties

  • Melting Points : Alkyne-containing compounds (e.g., target) are expected to have lower melting points compared to brominated or nitro-substituted analogues (e.g., : 159–187°C; : 158–234°C) due to reduced molecular symmetry and weaker intermolecular forces .
  • Solubility : The butynyl group may improve solubility in organic solvents relative to polar substituents (e.g., nitro or bromo groups in and ) .

Crystallographic and Spectroscopic Data

  • The target compound’s crystal structure is unreported, but analogues like (S)-(−)-2-(1H-indol-3-yl)-N-(1-phenylethyl)acetamide (–7) crystallize in orthorhombic systems (a = 7.307 Å, b = 8.559 Å), stabilized by N–H···O hydrogen bonds .
  • NMR shifts for indole-thioacetamides typically include δ 7.0–7.5 ppm (indole aromatic protons) and δ 3.5–4.0 ppm (methylene adjacent to sulfur) .

Biological Activity

The compound 2-((1H-indol-3-yl)thio)-N-(but-3-yn-1-yl)acetamide is an intriguing molecule in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C13H14N2SC_{13}H_{14}N_2S. The compound features an indole moiety linked via a thioether to a butynyl acetamide group, which is significant for its biological interactions.

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds related to indole derivatives. For instance, a series of indole-thioacetamides were evaluated for their activity against Respiratory Syncytial Virus (RSV) and Influenza A Virus (IAV) . Among these, certain derivatives exhibited low micromolar to sub-micromolar effective concentrations (EC50), indicating potent antiviral activity. The structure of these compounds suggests that modifications at the indole and acetamide positions can significantly enhance their efficacy against viral targets .

Antitumor Activity

Indole derivatives are well-known for their anticancer properties. In particular, compounds containing the indole-thio linkage have shown promise in inhibiting cancer cell proliferation. For example, studies have demonstrated that certain thiazole-linked indoles exhibit cytotoxicity against various cancer cell lines, including breast and ovarian cancer cells. The mechanism often involves apoptosis induction and inhibition of tumor growth in xenograft models .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Viral Replication : The compound likely interferes with viral entry or replication processes, although specific pathways require further elucidation.
  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Modulation of Enzyme Activity : Some derivatives may act as enzyme inhibitors, impacting metabolic pathways crucial for tumor growth or viral replication.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineEC50/IC50 ValuesReference
AntiviralRSVLow micromolar
AntiviralIAVSub-micromolar
AntitumorBreast Cancer CellsIC50 < 10 µM
AntitumorOvarian Cancer XenograftsTumor growth suppression > 90%

Detailed Research Findings

A study focusing on the synthesis and evaluation of various indole-thio compounds reported significant findings regarding their anticancer potential. For example, 2-chloro-3-(1-benzyl indol-3-yl)quinoxaline demonstrated potent efficacy against ovarian cancer xenografts in mouse models, achieving complete tumor growth suppression . This highlights the therapeutic potential of indole-based compounds in oncology.

Q & A

Q. What are the critical parameters for optimizing the synthesis of 2-((1H-indol-3-yl)thio)-N-(but-3-yn-1-yl)acetamide?

Synthesis requires multi-step protocols, typically involving:

  • Thioether formation : Reaction of indole-3-thiol derivatives with α-chloroacetamide intermediates under inert atmospheres.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency .
  • Temperature control : Reactions often proceed at 60–80°C to balance yield and side-product formation .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) is essential to isolate the target compound from unreacted starting materials .

Q. How can structural characterization of this compound be methodologically validated?

Key techniques include:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm the indole-thioether linkage and but-3-yn-1-yl substituent. For example, the thioether proton appears as a singlet at δ 3.8–4.2 ppm .
  • Mass spectrometry (HRMS) : Exact mass analysis validates molecular formula (e.g., [M+H]+ at m/z 285.1024 for C14_{14}H13_{13}N2_2OS) .
  • X-ray crystallography : Resolves steric effects of the alkyne moiety and indole-thioether orientation .

Q. What are the common stability issues during storage, and how can they be mitigated?

  • Hydrolysis risk : The thioether bond is prone to hydrolysis in acidic/basic conditions. Store in anhydrous environments (e.g., desiccators with silica gel) .
  • Alkyne reactivity : The but-3-yn-1-yl group may undergo undesired cycloadditions. Use amber vials and avoid prolonged exposure to light .

Advanced Research Questions

Q. How can contradictory biological activity data in different assays be systematically resolved?

Conflicting results (e.g., varying IC50_{50} values in cancer cell lines) may arise from:

  • Assay conditions : Differences in cell culture media (e.g., serum content) or incubation times .
  • Metabolic instability : Use metabolic inhibitors (e.g., cytochrome P450 inhibitors) to assess compound degradation .
  • Target selectivity : Perform competitive binding assays with recombinant proteins (e.g., tubulin isoforms) to confirm specificity .

Q. What computational strategies are effective for structure-activity relationship (SAR) studies?

  • Molecular docking : Predict interactions with targets like tubulin (PDB ID: 1SA0) or kinases. Focus on the indole-thioether moiety’s role in hydrophobic pocket binding .
  • QSAR modeling : Use Hammett constants to correlate electronic effects of substituents (e.g., electron-withdrawing groups on the indole ring) with activity .
  • MD simulations : Assess conformational flexibility of the but-3-yn-1-yl group in aqueous vs. membrane environments .

Q. How can in vitro and in vivo pharmacokinetic discrepancies be addressed?

  • Solubility limitations : Use co-solvents (e.g., PEG-400) or nanoformulations to enhance bioavailability .
  • Metabolite profiling : LC-MS/MS identifies major metabolites (e.g., sulfoxide derivatives from thioether oxidation) .
  • Tissue distribution studies : Radiolabel the compound with 14C^{14}C at the acetamide carbonyl for quantitative tracking .

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